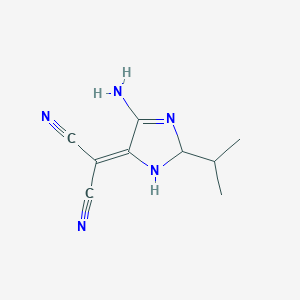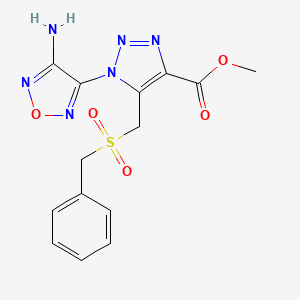
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE
Übersicht
Beschreibung
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE is a heterocyclic compound that features an imidazole ring fused with a malononitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an amino-imidazole derivative with malononitrile in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-imidazole derivatives.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while reduction can produce dihydro-imidazole compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of (5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.
Malononitrile: A simple nitrile compound used in organic synthesis.
(5-amino-2-methyl-2,3-dihydro-4H-imidazol-4-ylidene)malononitrile: A closely related compound with a similar structure but different substituents.
Uniqueness
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Eigenschaften
IUPAC Name |
2-(4-amino-2-propan-2-yl-1,2-dihydroimidazol-5-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-5(2)9-13-7(8(12)14-9)6(3-10)4-11/h5,9,13H,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFWXOLQIRGQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(=C(C#N)C#N)C(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-METHYL-5-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]PHENYL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE](/img/structure/B4322865.png)
![ETHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4322897.png)
![6-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4322910.png)
![4-amino-6-[4-(benzyloxy)phenyl]spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4322923.png)
![N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4322931.png)
![2-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4322936.png)
![2,2'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)disulfanediyl]bis[N-(3-methoxyphenyl)acetamide]](/img/structure/B4322943.png)

![3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B4322957.png)
METHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4322961.png)
![4-amino-10-oxo-8-phenyl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4322968.png)
![methyl 5'-amino-6'-cyano-1-(3-fluorobenzyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4322971.png)
![2'-amino-1'-(dimethylamino)-1-(3-fluorobenzyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4322977.png)
![ETHYL 5'-AMINO-6'-CYANO-1-[(3-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE](/img/structure/B4322982.png)
